(Butan-2-olato)bis(propan-2-olato)aluminium

Description

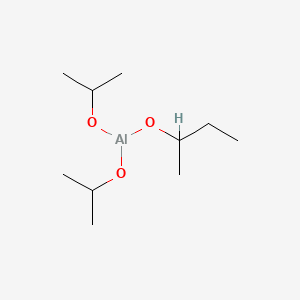

(Butan-2-olato)bis(propan-2-olato)aluminium (CAS 3605-65-0, EC 222-766-7) is an aluminium alkoxide complex with a mixed ligand system comprising one butan-2-olato (secondary alkoxide) and two propan-2-olato (isopropoxide) groups. This compound belongs to a broader class of metal alkoxides, which are widely used as precursors in sol-gel synthesis, catalysts, and pharmaceutical intermediates . Its structure involves a central aluminium atom coordinated to three oxygen atoms from the alkoxide ligands, forming a trigonal planar or tetrahedral geometry depending on solvation and steric effects.

Properties

IUPAC Name |

butan-2-yloxy-di(propan-2-yloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.2C3H7O.Al/c1-3-4(2)5;2*1-3(2)4;/h4H,3H2,1-2H3;2*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDASHQZXQNLNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O[Al](OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23AlO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281940 | |

| Record name | Mono-sec-butoxyaluminum diisopropylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3605-65-0 | |

| Record name | Mono-sec-butoxyaluminum diisopropylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3605-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Butan-2-olato)bis(propan-2-olato)aluminium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-sec-butoxyaluminum diisopropylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (butan-2-olato)bis(propan-2-olato)aluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alcoholysis of Aluminium Alkyls

- Reagents: Trialkylaluminium compounds such as trimethylaluminium or triethylaluminium.

- Procedure: Controlled addition of 2-butanol and 2-propanol to the aluminium alkyl under inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

- Mechanism: The alkyl groups on aluminium are replaced by alkoxide ligands from the alcohols, releasing alkane by-products (methane or ethane).

- Control: The molar ratio of 2-butanol to 2-propanol is adjusted to achieve the desired stoichiometry (1:2 ratio of butan-2-olato to propan-2-olato ligands).

Direct Reaction of Aluminium Halides with Alcohols

- Reagents: Aluminium trichloride (AlCl3) or other aluminium halides.

- Procedure: Reaction with 2-butanol and 2-propanol in the presence of a base (e.g., triethylamine) to neutralize the hydrogen halide formed.

- Outcome: Formation of the aluminium alkoxide complex after halide displacement.

- Considerations: Requires careful control of reaction conditions to avoid hydrolysis and ensure purity.

Transalkoxylation

- Reagents: Preformed aluminium alkoxides such as aluminium isopropoxide.

- Procedure: Reaction with 2-butanol to exchange some propan-2-olato ligands with butan-2-olato ligands.

- Advantages: Allows fine-tuning of ligand composition and avoids direct use of sensitive aluminium alkyls or halides.

Experimental Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Atmosphere | Inert (N2 or Ar) | To prevent moisture and oxygen contamination |

| Solvent | Non-protic, dry solvents (e.g., toluene, hexane) | Solvent choice affects solubility and reaction rate |

| Temperature | 0°C to reflux (~25–80°C) | Controlled to avoid decomposition or side reactions |

| Reaction Time | 1–24 hours | Depends on reagent reactivity and scale |

| Molar Ratio (2-butanol:2-propanol:Al) | 1:2:1 | To achieve this compound stoichiometry |

Purification and Characterization

- Purification: Typically involves removal of volatile by-products under reduced pressure and recrystallization or sublimation under inert atmosphere.

- Characterization: Confirmed by spectroscopic methods (NMR, IR), elemental analysis, and sometimes X-ray crystallography to verify ligand coordination and geometry.

Research Findings and Data Summary

While direct detailed synthetic protocols for this compound are scarce in open literature, analogous alkoxyaluminium compounds have been extensively studied. For example:

- Aluminium alkoxides prepared by alcoholysis of trialkylaluminium compounds show clean substitution of alkyl groups with alkoxides, with reaction conditions optimized to prevent hydrolysis and side reactions.

- Structural studies indicate such complexes adopt tetrahedral or distorted tetrahedral geometries around aluminium, consistent with coordination by three alkoxide ligands.

- Thermal stability and ligand substitution patterns have been characterized, showing potential for tailored synthesis by varying alcohol ligands.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alcoholysis of Aluminium Alkyls | Trialkylaluminium + 2-butanol + 2-propanol | Inert atmosphere, 0–80°C, dry solvent | Direct, high purity, controlled stoichiometry | Sensitive reagents, moisture sensitive |

| Reaction of Aluminium Halides | Aluminium halides + alcohols + base | Inert atmosphere, ambient to reflux | Accessible reagents, scalable | Requires base, potential side products |

| Transalkoxylation | Aluminium isopropoxide + 2-butanol | Inert atmosphere, mild heating | Fine control of ligand ratio | Longer reaction times, equilibrium issues |

Chemical Reactions Analysis

Types of Reactions

(Butan-2-olato)bis(propan-2-olato)aluminium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.

Substitution: Ligand exchange reactions can occur, where the butan-2-olato or propan-2-olato ligands are replaced by other ligands.

Hydrolysis: In the presence of water, the compound hydrolyzes to form aluminium hydroxide and the corresponding alcohols

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), acids (e.g., hydrochloric acid for hydrolysis), and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure the formation of the desired products .

Major Products Formed

The major products formed from these reactions include aluminium oxides, aluminium hydroxide, and various substituted aluminium compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Butan-2-olato)bis(propan-2-olato)aluminium has several scientific research applications:

Catalysis: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

Materials Science: The compound is used in the preparation of advanced materials, including thin films and coatings.

Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for bioactive aluminium compounds.

Industry: It is used in the production of high-performance materials and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of (Butan-2-olato)bis(propan-2-olato)aluminium involves its ability to coordinate with various substrates through its aluminium center. This coordination can activate substrates for further chemical reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being used .

Comparison with Similar Compounds

Key Research Findings

- Ligand Effects : Bulky or chelating ligands (e.g., acac, hexyloxy) improve thermal and hydrolytic stability but may reduce catalytic activity .

- Metal Center Influence : Titanium complexes exhibit higher Lewis acidity and UV reactivity, while aluminium derivatives are cost-effective for large-scale industrial processes .

- Biological Compatibility: Copper and titanium complexes with nitrogen donors show promise in biomedical applications, unlike aluminium alkoxides .

Biological Activity

(Butan-2-olato)bis(propan-2-olato)aluminium, commonly referred to as aluminium bis(2-butanolato)(2-propanolato), is an organoaluminium compound with the CAS number 3605-65-0. This compound has garnered interest due to its potential biological activities, particularly in the context of its interactions with biological systems and its implications for human health.

The molecular formula for this compound is , with a molecular weight of approximately 221.293 g/mol. The compound exhibits a boiling point of 96.6°C and a flash point of 26.7°C, indicating its volatility and potential reactivity under certain conditions .

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including its effects on cellular processes, potential toxicity, and therapeutic applications.

1. Toxicological Aspects

Aluminium compounds, including organoaluminium complexes, have been associated with several toxicological effects. Studies indicate that aluminium can induce oxidative stress, immunologic alterations, and genotoxicity in biological systems . The specific effects observed in animal models include:

- Oxidative Stress : Aluminium exposure leads to increased reactive oxygen species (ROS), contributing to cellular damage.

- Neurotoxicity : Accumulation of aluminium in the brain has been linked to neurodegenerative diseases such as Alzheimer's disease.

A review highlighted that aluminium's bioavailability varies significantly depending on the route of exposure (oral vs. inhalation), with oral bioavailability estimated at 0.1% to 0.4% from water sources .

The biological activity of this compound can be attributed to its interaction with cellular components:

- Enzymatic Inhibition : Aluminium compounds may inhibit specific enzymes involved in metabolic pathways.

- Membrane Perturbation : Aluminium can disrupt cell membranes, affecting cell integrity and function.

Case Studies and Research Findings

Several studies have investigated the biological effects of aluminium compounds, including this compound:

- Cellular Assays : In vitro studies have shown that exposure to aluminium compounds can lead to cytotoxicity in various cell lines, with significant dose-dependent responses observed.

- Animal Studies : Experimental models have demonstrated that chronic exposure to aluminium results in behavioral changes and neurodegeneration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Butan-2-olato)bis(propan-2-olato)aluminium, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via ligand substitution reactions involving aluminium precursors (e.g., AlCl₃) and stoichiometric amounts of butan-2-ol and propan-2-ol under anhydrous conditions. Purity can be validated using elemental analysis (C, H, N content) and spectroscopic techniques (e.g., FT-IR for ligand coordination confirmation). For example, analogous copper complexes were synthesized by mixing ligands with metal salts in methanol/NaOH solutions, followed by crystallization and elemental validation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection using MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) or WinGX (for visualization) can resolve bond lengths, angles, and coordination geometry. For example, Cu(II) complexes with similar alkoxide ligands were characterized with orthorhombic Pbca symmetry and R-factor validation (Rgt(F) < 0.06) .

Q. What are the key solubility and stability properties under varying experimental conditions?

- Methodological Answer : The compound is expected to be soluble in polar aprotic solvents (e.g., ethanol, chloroform) but hydrolytically unstable in aqueous environments. Stability tests should include TGA/DSC for thermal decomposition profiles and NMR monitoring in deuterated solvents to assess ligand exchange dynamics. Related titanium alkoxide complexes exhibit stability in dry organic solvents but rapid hydrolysis in moisture .

Advanced Research Questions

Q. How can contradictions in bond length/angle data between diffraction studies be resolved?

- Methodological Answer : Discrepancies often arise from crystal packing effects or refinement parameters. Cross-validate using multiple software (e.g., SHELX vs. OLEX2) and apply Hirshfeld surface analysis to assess intermolecular interactions. For instance, a Cu(II) complex showed a Cu–Cu distance of 3.030 Å, validated against similar structures using SHELXL’s twin refinement tools .

Q. What computational methods are suitable for modeling its electronic structure and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can predict electronic properties (e.g., HOMO-LUMO gaps) and ligand substitution energetics. For aluminium alkoxides, molecular dynamics simulations may clarify solvent-ligand exchange mechanisms. Benchmark against experimental XRD data to ensure accuracy .

Q. How does ligand substitution (e.g., propan-2-olato vs. butan-2-olato) impact catalytic activity in specific reactions?

- Methodological Answer : Systematic substitution studies using kinetic assays (e.g., UV-Vis monitoring of catalytic cycles) can quantify activity differences. For example, titanium analogues showed enhanced asymmetric induction with bulkier ligands due to steric effects. Compare turnover frequencies (TOF) and enantiomeric excess (ee) in model reactions .

Q. Which advanced NMR techniques (e.g., EXSY, VT-NMR) can probe ligand exchange dynamics in solution?

- Methodological Answer : Variable-temperature ¹H NMR (VT-NMR) and 2D EXSY experiments can detect exchange processes between free and coordinated ligands. For aluminium complexes, monitor alkoxide proton shifts at temperatures ranging from 25°C to −40°C to slow exchange rates. Refer to analogous studies on Zn(II) or Cu(II) alkoxides for pulse sequence optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.